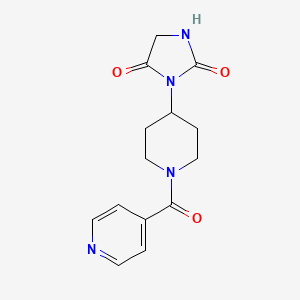
3-(1-异烟酰基哌啶-4-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione, also known as INPI-2, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival.
科学研究应用
抗菌和抗真菌活性
咪唑啉酮类化合物已被证明具有有效的抗菌和抗真菌特性。研究人员探索了它们对各种病原体(包括细菌和真菌)的有效性。 这些化合物可能是开发新型抗菌剂的有希望的候选者 .
抗炎和镇痛活性
5-咪唑啉酮衍生物的抗炎和镇痛作用已得到研究。 这些化合物可能有助于缓解疼痛和减少炎症,使其在药物研究中具有价值 .
抗癌活性
研究人员已检查了 5-咪唑啉酮衍生物作为抗癌剂的潜力。它们独特的结构修饰在抑制肿瘤生长方面显示出希望。 研究人员已探索了它们对特定癌细胞系的疗效,强调了它们的治疗潜力 .
驱虫活性
咪唑啉酮类化合物也因其驱虫特性而受到评估。 这些化合物可能对寄生虫具有活性,使其在兽医学和寄生虫控制中具有重要意义 .
超越抗菌和抗炎作用的生物活性
除了提到的应用之外,还研究了 5-咪唑啉酮衍生物的其他生物活性。这些包括在代谢途径、酶抑制和细胞过程中的潜在作用。 研究人员继续探索它们的多方面作用 .
合成策略和未来展望
研究人员正在积极开发合成策略来修饰和优化 5-咪唑啉酮衍生物。 未来的展望包括进一步的结构修饰、计算机模拟研究和体外评估,以增强其药理特性 .
作用机制
Target of Action
The primary targets of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
The compound interacts with its targets through molecular docking, leading to changes in the function of the targets . In the case of VGCIP, the compound fits well in the active pocket, potentially altering the channel’s function and exhibiting anticonvulsant properties . For bacterial proteins, the compound binds to the active sites, potentially inhibiting the proteins’ function and exhibiting antibacterial properties .
Biochemical Pathways
The affected pathways primarily involve the function of sodium channels and bacterial proteins. The compound’s interaction with VGCIP could affect the propagation of electrical signals in neurons, potentially suppressing seizures . The interaction with bacterial proteins could disrupt essential bacterial functions, potentially inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action include potential suppression of seizures due to its interaction with VGCIP . Additionally, the compound may inhibit bacterial growth due to its interaction with bacterial proteins . These effects suggest the compound’s potential as an anticonvulsant and antibacterial agent .
生化分析
Biochemical Properties
The compound 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione interacts with ADAMTS enzymes, specifically ADAMTS 4 and 5 . These interactions are believed to inhibit the activity of these enzymes, thereby preventing the degradation of cartilage and disruption of cartilage homeostasis .
Cellular Effects
3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione influences cell function by inhibiting the activity of ADAMTS enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in cartilage homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione involves binding interactions with ADAMTS enzymes . This binding inhibits the activity of these enzymes, leading to changes in gene expression related to cartilage homeostasis .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have long-term effects on cellular function, particularly in cells involved in cartilage homeostasis .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione in animal models are ongoing. Early results suggest that the compound may have threshold effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound is known to interact with ADAMTS enzymes, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione within cells and tissues are areas of active research. The compound is believed to interact with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Future studies may reveal targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
属性
IUPAC Name |
3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)11-3-7-17(8-4-11)13(20)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXFRLNYDJWNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

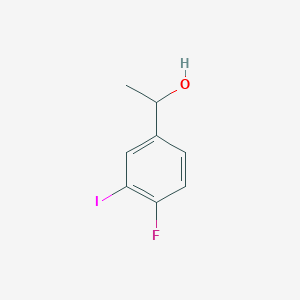
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
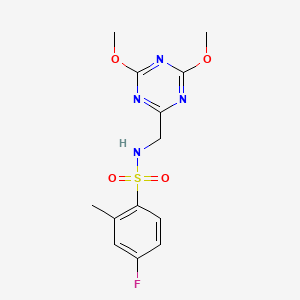

![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)
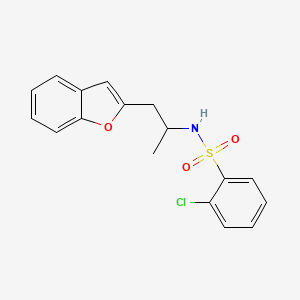
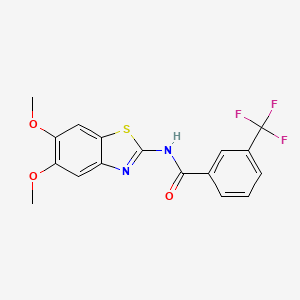
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)

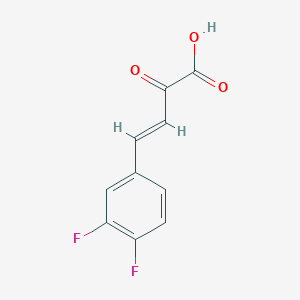
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)